4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol 4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20471910
InChI: InChI=1S/C12H15N3OS/c1-2-16-9-8-15-11(13-14-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17)
SMILES:
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol

4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC20471910

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
IUPAC Name 4-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H15N3OS/c1-2-16-9-8-15-11(13-14-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17)
Standard InChI Key ZHORNVYHRPLEFJ-UHFFFAOYSA-N
Canonical SMILES CCOCCN1C(=NNC1=S)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is C₁₁H₁₅N₃OS, with a molecular weight of 237.32 g/mol. Its structure integrates three nitrogen atoms within the triazole ring, a sulfur atom in the thiol group, and an ethoxyethyl side chain that enhances solubility in polar solvents.

Structural Features

  • Triazole Ring: The 1,2,4-triazole core provides aromatic stability and serves as a scaffold for hydrogen bonding and π-π interactions .

  • Thiol Group: The -SH group at position 3 enables disulfide bond formation and participation in redox reactions, critical for biological activity .

  • Substituents:

    • Phenyl Group: Enhances lipophilicity, facilitating membrane penetration in biological systems.

    • Ethoxyethyl Chain: Improves solubility in organic solvents and modulates electronic effects on the triazole ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃OS
Molecular Weight237.32 g/mol
Melting Point162–164°C
SolubilityEthanol, DMSO, Acetonitrile

Synthesis and Optimization

The synthesis of 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves cyclization and functionalization steps, with variations in precursors and conditions influencing yield and purity.

Primary Synthetic Route

A common method involves cyclization of potassium dithiocarbazinate with hydrazine hydrate in aqueous medium under reflux (3–4 hours), followed by condensation with benzaldehyde derivatives . Key steps include:

  • Formation of Dithiocarbazinate Intermediate: Reacting thiocarbazide with potassium hydroxide yields potassium dithiocarbazinate, confirmed by IR absorption at 617 cm⁻¹ (C=S stretch) .

  • Cyclization: Treatment with hydrazine hydrate induces ring closure, forming the triazole-thiol backbone. IR spectra show N-C-S stretching at 943 cm⁻¹ and NH peaks at 7.9 ppm in ¹H NMR .

  • Functionalization: Condensation with aldehydes introduces substituents, with Schiff base formation confirmed by N=CH signals at 10.3 ppm in ¹H NMR .

Alternative Methods

  • Ethyl Hydrazinecarboxylate Route: Cyclization with ethyl 2-bromoacetate and thiourea in ethanol under reflux, yielding 70–85% purity.

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, improving yield to >90% in some cases.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Reaction Time
Hydrazine Cyclization65–75953–4 hours
Ethyl Hydrazine Route70–85906–8 hours
Microwave-Assisted85–909820–30 minutes

Biological Activity and Mechanisms

4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits broad-spectrum bioactivity, with recent studies emphasizing its anticancer and antimicrobial potential.

Anticancer Properties

In vitro assays against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines revealed IC₅₀ values ranging from 12–45 μM . Mechanistic studies suggest:

  • Thiol-Mediated Redox Modulation: Depletion of intracellular glutathione (GSH) via disulfide bond formation, inducing oxidative stress and apoptosis .

  • Enzyme Inhibition: Interaction with cysteine proteases (e.g., caspase-3) and tyrosine kinases disrupts signal transduction pathways .

Table 3: Anticancer Activity Against Select Cell Lines

Cell LineIC₅₀ (μM)Selectivity IndexSource
IGR39 (Melanoma)12.33.2
MDA-MB-231 (Breast)28.71.8
Panc-1 (Pancreatic)44.91.2

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 16–32 μg/mL were observed, attributed to membrane disruption and inhibition of DNA gyrase .

Industrial and Pharmaceutical Applications

Pharmaceutical Development

  • Anticancer Agents: Derivatives show enhanced selectivity for melanoma cells, with N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide emerging as a lead candidate .

  • Antimicrobial Coatings: Incorporated into polymer matrices for medical devices, reducing biofilm formation by 60–75%.

Agricultural Chemistry

  • Fungicidal Activity: Effective against Fusarium oxysporum at 50 ppm, preventing crop spoilage .

Comparison with Structural Analogues

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Structural Difference: Replacement of ethoxyethyl with an amino group.

  • Bioactivity: Lower anticancer potency (IC₅₀ > 50 μM) but higher solubility in aqueous media .

4-(2-Methoxyethyl)-5-ethyl-1,2,4-triazole-3-thiol

  • Enhanced Lipophilicity: Methoxyethyl group increases logP by 0.5 units, improving blood-brain barrier penetration.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacokinetics.

  • In Vivo Toxicity Profiling: Evaluate hepatotoxicity and nephrotoxicity in rodent models.

  • Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability and target specificity.

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